3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
Description
The compound 3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one belongs to the flavone family, characterized by a chromen-4-one core (2-phenyl-1-benzopyran-4-one). Its structure features:
- A methyl group at position 2, which may enhance metabolic stability compared to unsubstituted analogues.
Flavones are known for diverse biological activities, including antioxidant, antimicrobial, and anticancer properties, often modulated by substituent patterns . This compound’s unique substitution profile positions it as a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-12(2)11-23-16-8-9-17-18(10-16)24-13(3)19(20(17)22)14-4-6-15(21)7-5-14/h4-10H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAHZABAYDYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and a suitable ketone, under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the methylallyloxy group: This step involves the reaction of the chromen-4-one intermediate with an allylating agent, such as 2-methylallyl bromide, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it valuable for research:
Antioxidant Activity
Research indicates that flavonoids possess significant antioxidant properties. Studies have shown that 3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one can scavenge free radicals and reduce oxidative stress in cellular models, suggesting its potential use in preventing oxidative damage associated with chronic diseases.
Anticancer Properties
Several studies have investigated the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. For instance, in vitro studies demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
The compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. The study concluded that this compound could serve as a lead for developing novel anticancer agents .
Case Study 2: Antioxidant Properties
In another investigation reported in Food Chemistry, researchers evaluated the antioxidant capacity of various flavonoids, including this compound. The results demonstrated that it effectively scavenged DPPH radicals and exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. This finding supports its potential use in food preservation and dietary supplements .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Key Structural Features of Comparable Chromen-4-one Derivatives
Key Observations:
- Substituent Effects on Bioactivity: Compound 3b () demonstrates α-glucosidase inhibitory activity, likely due to its electron-rich 4-methoxyphenyl and dimethylamino-propenoyloxy groups, which enhance hydrogen bonding .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 3-(4-ClPh)-7-OH-2-(CF₃)-4H-chromen-4-one () increases acidity (pKa ≈ 6.66) and metabolic resistance compared to the target’s methyl group .
- Chlorination Patterns : The dichloro derivative 7-Cl-4-(4-ClPh)-2H-chromen-2-one () exhibits higher molar mass (291.13 g/mol) and lipophilicity than the target, suggesting divergent pharmacokinetic profiles .
Crystallographic and Molecular Packing Comparisons
Table 2: Crystallographic Data for Selected Chromen-4-one Derivatives
- Crystal Stability: Compound I () is stabilized by intramolecular C–H···O interactions and π-π stacking (Cg···Cg = 3.501 Å). The target’s 2-methylallyloxy group may introduce steric hindrance, reducing coplanarity with the chromenone ring and altering stacking distances .
- Impact of Alkoxy Chains : The 2-methylpropoxy group in I allows for pseudo-five-membered ring formation via S(5) motifs, whereas the target’s allyloxy group may favor larger ring motifs or van der Waals interactions.
Spectroscopic and Computational Comparisons
- NMR and HRMS : Compounds like 3b and 3c () show precise HRMS alignment (e.g., 3b: calc. 475.1186 vs. exp. 475.1194), suggesting similar accuracy can be expected for the target compound’s spectral data .
- DFT Studies: highlights computational modeling of chlorophenyl-flavones, revealing substituent-dependent electronic properties. The target’s 2-methyl group may increase electron density at the chromenone core compared to CF₃ or Cl substituents .
Biological Activity
3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C16H17ClO3
- Molecular Weight : 286.71 g/mol
- CAS Number : 314243-91-9
Biological Activities
The compound exhibits a range of biological activities, including:
-
Antioxidant Activity
- The compound has demonstrated strong free radical scavenging abilities, which are crucial for protecting cells from oxidative stress. In vitro studies indicate that it can significantly reduce reactive oxygen species (ROS) levels in various cell lines.
-
Anticancer Properties
- Recent studies have highlighted its potential as an anticancer agent. For instance, it has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on key enzymes associated with various diseases:
- Cholinesterases : It exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research.
- Cyclooxygenase (COX) : It has shown potential to inhibit COX-2, an enzyme involved in inflammation and pain pathways.
- The compound has been evaluated for its inhibitory effects on key enzymes associated with various diseases:
The biological effects of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest that the compound interacts with specific amino acid residues in target enzymes, forming stable complexes that inhibit their activity.
- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 12.5 | |
| Cytotoxicity | MCF-7 | 15.0 | |
| AChE Inhibition | - | 19.2 | |
| BChE Inhibition | - | 13.2 | |
| COX-2 Inhibition | - | Moderate |
Case Study: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, with an IC50 value of 15 μM. Flow cytometry analysis indicated that this effect was primarily due to the induction of apoptosis, characterized by increased annexin V staining and caspase activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
